Lysergide tartrate

Description

Historical Trajectory of Lysergide (B3062914) Research

The journey of lysergide in academic research can be divided into three distinct periods: a phase of intensive early investigation, a prolonged period of dormancy due to regulatory constraints, and a contemporary resurgence of scientific interest.

Early Academic Investigations and Paradigms (1950s-1960s)

Following the discovery of its psychoactive properties, lysergide, often supplied by Sandoz Pharmaceuticals under the trade name Delysid, became the focus of extensive psychiatric research in the 1950s and 1960s. mdpi.comncats.io This era was characterized by the exploration of its potential as a therapeutic agent and as a tool for understanding the biological underpinnings of mental illness. nih.gov During this period, over 1,000 scientific papers were published on the subject. unsw.edu.au The research was broadly categorized into three main paradigms:

The "Model Psychosis" Paradigm: Initially, researchers were intrigued by the substance's ability to induce transient states that appeared to mimic symptoms of psychosis. ontosight.ainih.gov This "model psychosis" was seen as a potential window into the neurochemical basis of schizophrenia and other psychotic disorders. tandfonline.com The hypothesis was that by studying the effects of lysergide, researchers could gain insights into the pathophysiology of these conditions. unsw.edu.au

Psycholytic Therapy: Primarily practiced in Europe, this therapeutic model involved the administration of low to moderate doses of lysergide in multiple sessions as an adjunct to psychoanalytic or psychodynamic psychotherapy. ontosight.ainih.gov The aim of psycholytic therapy was to facilitate the exploration of the unconscious mind, bring repressed memories to the forefront, and work through psychological conflicts. psychologytoday.com

Psychedelic Therapy: In contrast, psychedelic therapy, which was more common in North America, typically involved the administration of a single, high dose of lysergide with the goal of inducing a profound, transformative, or "mystical-type" experience. psychologytoday.com This approach was investigated for its potential to produce lasting positive changes in personality and behavior, particularly in the treatment of conditions like alcoholism. psychologytoday.comnih.gov

Research during this period explored the use of lysergide for a range of conditions, including anxiety, depression, and obsessive-compulsive disorder. researchgate.net One of the most significant areas of investigation was its application in the treatment of alcoholism, with some studies reporting notable rates of abstinence following treatment. nih.govmindmed.co

Interactive Table: Selected Early Lysergide Research Studies (1950s-1960s)

| Research Paradigm | Condition Studied | Key Findings |

|---|---|---|

| Psychedelic Therapy | Alcoholism | A meta-analysis of six randomized controlled trials involving 536 participants found that a single dose of lysergide was associated with a significant decrease in alcohol misuse. mdpi.combgu.ac.il |

| Psychedelic Therapy | Alcoholism | Early Canadian studies reported unprecedented rates of abstinence among alcoholics treated with lysergide. nih.govmindmed.co |

| Psycholytic/Psychedelic Therapy | Anxiety in terminally ill patients | Studies suggested that lysergide-assisted psychotherapy could reduce anxiety and improve mood in patients facing life-threatening illnesses. nih.gov |

| Model Psychosis | Schizophrenia | Used to induce temporary psychotic-like states in healthy individuals to better understand the neurobiology of schizophrenia. tandfonline.com |

Impact of Regulatory Changes on Research Continuity (1970s onwards)

The promising trajectory of lysergide research came to an abrupt halt in the late 1960s and early 1970s. unsw.edu.au This was not due to a single event but a confluence of factors. In 1965, Sandoz Pharmaceuticals ceased its production and distribution of Delysid for research, citing concerns over its growing non-medical use and the associated reputational risks. cambridge.org

This was followed by increasingly stringent regulatory controls. The passage of the Controlled Substances Act in the United States in 1970, which placed lysergide in the most restrictive Schedule I category, severely curtailed the ability of researchers to legally obtain and study the compound. headlandsresearch.comresearchgate.net The 1971 United Nations Convention on Psychotropic Substances further solidified these restrictions on an international level. ncats.io The perception of the substance as a drug of abuse, fueled by its association with counter-cultural movements, contributed to the decline in research funding and institutional support. researchgate.netcambridge.org Consequently, for several decades, legitimate scientific inquiry into the therapeutic potential of lysergide tartrate was largely dormant. taylorandfrancis.com

Resumption of Academic Inquiry and Contemporary Research Landscape

After a long hiatus, the late 20th and early 21st centuries have witnessed a renaissance in psychedelic research. unsw.edu.au A renewed interest in the therapeutic potential of compounds like lysergide tartrate has emerged, driven by a greater understanding of its neurobiological mechanisms and the development of more rigorous clinical trial methodologies. nih.govnih.gov

Modern research is characterized by a strong emphasis on safety, ethical conduct, and adherence to established scientific protocols. nih.gov Contemporary studies are often supported by non-profit organizations and, more recently, by for-profit biopharmaceutical companies. tandfonline.comunsw.edu.au These studies are investigating the efficacy of lysergide for a variety of conditions, including anxiety disorders, major depressive disorder, and substance use disorders. mdpi.commindmed.co For instance, recent clinical trials have shown promising results for the use of lysergide in treating generalized anxiety disorder, with some studies reporting rapid and sustained reductions in anxiety symptoms. headlandsresearch.compharmacytimes.com

Interactive Table: Recent and Ongoing Lysergide Tartrate Clinical Research

| Condition Studied | Key Findings/Status |

|---|---|

| Generalized Anxiety Disorder (GAD) | A Phase 2b study showed that a single dose of lysergide tartrate resulted in clinically and statistically significant improvements in GAD symptoms. The FDA has granted it Breakthrough Therapy designation for this indication. pharmacytimes.comhealth.state.mn.us |

| Major Depressive Disorder (MDD) | A Phase 2 trial indicated that lysergide treatment led to significant, rapid, and durable improvements in depressive symptoms. mindmed.co |

| Anxiety associated with life-threatening illness | Research has demonstrated sustained reductions in anxiety in patients with life-threatening diseases following lysergide-assisted psychotherapy. health.state.mn.us |

Rationale for Continued Scholarly Investigation of Lysergide Tartrate

The renewed scholarly interest in lysergide tartrate is underpinned by several key factors. A primary driver is its potential to address significant unmet needs in the treatment of mental health disorders. sygnaturediscovery.com For many individuals with conditions like treatment-resistant depression and anxiety, existing pharmacological and psychotherapeutic interventions have limited efficacy. headlandsresearch.com Preliminary evidence suggests that lysergide, when administered in a controlled and supportive clinical setting, may offer a novel therapeutic approach. mdpi.com

Furthermore, lysergide tartrate continues to be a valuable tool for fundamental neuroscience research. tandfonline.com Its profound effects on consciousness, perception, and cognition provide a unique opportunity to investigate the neural correlates of these processes. ontosight.ai Advanced neuroimaging techniques are being employed to study how lysergide alters brain connectivity and function, shedding light on the neurobiological basis of the self, emotion, and consciousness itself. nih.govuliege.be Research into its mechanisms of action, particularly its interaction with the serotonin (B10506) 5-HT2A receptor, is enhancing our understanding of brain chemistry and its role in mental health. mdpi.comontosight.ai The compound's ability to stimulate neurogenesis and promote neuroplasticity in preclinical models also presents an exciting avenue for future research. sygnaturediscovery.com

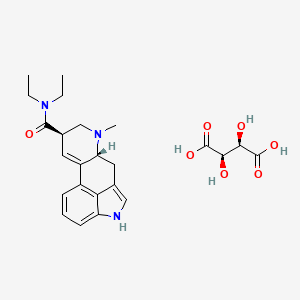

Structure

3D Structure of Parent

Properties

CAS No. |

113-41-7 |

|---|---|

Molecular Formula |

C24H31N3O7 |

Molecular Weight |

473.5 g/mol |

IUPAC Name |

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m11/s1 |

InChI Key |

HQMPRARIZOUKRO-AJLBZGGQSA-N |

Isomeric SMILES |

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Lysergide Tartrate

Synthesis of Lysergic Acid (Precursor)

The production of lysergic acid can be broadly categorized into two main approaches: biotechnological methods that harness the power of microorganisms, and complex, multi-step total synthesis pathways developed by organic chemists. nih.gov Annually, an estimated 10–15 tons of lysergic acid are produced globally through these combined methods. nih.govfrontiersin.org

Biotechnological Approaches to Lysergic Acid Production

The industrial production of ergot alkaloids, including lysergic acid, has its roots in the early 20th century. nih.gov A pivotal development was Arthur Stoll's 1918 patent for the efficient separation and purification of ergotamine tartrate from fermented triticale, a method that Sandoz put into production in 1921. nih.gov Pure lysergic acid can then be obtained through the hydrolysis of the amide bond in ergotamine. nih.gov

Modern biotechnological production predominantly utilizes submerged fermentation of specially selected strains of the fungus Claviceps. frontiersin.orgresearchgate.net Different species of Claviceps are employed based on the desired alkaloid profile; for instance, Claviceps purpurea is known for producing peptide alkaloids like ergotamine, while Claviceps paspali is used for producing simpler lysergic acid derivatives. nih.gov These fungi biosynthesize ergot alkaloids from L-tryptophan. nih.gov The biosynthetic pathway involves a series of enzymatic steps, including the formation of the ergoline (B1233604) ring system. uniurb.it

Key challenges in biotechnological production include the diversity of alkaloids synthesized by the fungi, which can complicate extraction and purification processes, and the potential for strain degradation over time. researchgate.net Research continues to explore genetic engineering and optimization of fermentation conditions to improve yields and specificity. frontiersin.org For example, modified strains of Metarhizium brunneum and transgenic yeast have been developed for lysergic acid production. frontiersin.org

Total Synthesis Pathways of Lysergic Acid

To date, over 22 distinct total synthesis routes for lysergic acid have been described in scientific literature. nih.gov These pathways are often complex and lengthy, reflecting the intricate tetracyclic structure of the ergoline core.

The first total synthesis of lysergic acid was a landmark achievement reported by R.B. Woodward and his team at Eli Lilly in 1956. nih.govthieme-connect.com This synthesis was a fifteen-stage sequence that commenced with 3-carboxyethylindole. mdma.ch A key element of the Woodward strategy was the initial reduction of the indole (B1671886) ring to a dihydroindole intermediate to manage its high reactivity. thieme-connect.com

In 2004, the Hendrickson group proposed a more convergent and simplified approach to the synthesis of lysergic acid. nih.gov Their strategy aimed for a shorter synthetic pathway without the need for protecting the indole fragment. nih.govnih.gov The synthesis started from readily available components: 4-bromoindole (B15604) and isocinchomeronic acid. nih.govnih.gov

A key step in this route was the coupling of an indole halide with a pyridine (B92270) derivative, followed by cyclization of an aldehyde to form the D-ring of the ergoline structure. nih.gov The desired product was then obtained by reduction with a classical borohydride. nih.gov The reported synthesis was an economical 8-step route. nih.gov However, the reproducibility of the Hendrickson synthesis has been a subject of debate in the scientific community, with some researchers reporting difficulties in replicating the key cyclization step, leading to decomposition of the starting material. uniurb.it

The Szántay group's approach to lysergic acid synthesis is notable for producing the enantiomerically pure (+)-lysergic acid. publish.csiro.au Similar to the Woodward synthesis, this route also employed an intramolecular aldol (B89426) condensation for the formation of the D-ring. publish.csiro.au The synthesis began with 3-indolepropionic acid to prepare a protected 4-bromo-Uhle's ketone. publish.csiro.au

A crucial step in this pathway was the chiral resolution of a racemic intermediate using (-)-dibenzoyl-tartaric acid to yield the key "Szántay's intermediate". publish.csiro.aupublish.csiro.au This enantiomerically pure intermediate was then converted into (+)-lysergic acid. publish.csiro.au A unique feature of this synthesis was the reaction of a C8 carbonyl group with p-toluenesulfonylmethyl isocyanide to introduce the necessary additional carbon atom at this position. publish.csiro.aupublish.csiro.au

The intramolecular Mizoroki-Heck reaction has emerged as a powerful and prevalent tool for the construction of the C-ring of the ergoline skeleton from precursors that already contain the AB and D rings. publish.csiro.aupublish.csiro.au This synthetic strategy was first explored by Fukuyama in 2009. publish.csiro.aupublish.csiro.au More recent advancements in this methodology allow for the retention of the double bond at the C9-C10 position, which is characteristic of lysergic acid. publish.csiro.au

Several research groups have utilized the Heck reaction in their total syntheses of lysergic acid. For instance, a synthesis reported in 2023 described a concise six-step route starting from commercially available halogenated aromatic precursors. publish.csiro.au This approach involved a key Heck annulation to form the final ring. publish.csiro.auyoutube.com Another example is a synthesis by Jia and colleagues, where a Heck cyclization was a key step in a route that produced (+)-lysergic acid with a total yield of 4.3%. uniurb.it The intramolecular Heck reaction offers a versatile and efficient method for the late-stage formation of the ergoline core. chemrxiv.org

Lysergic Acid Derivation from Ergot Alkaloids

The most common method for producing lysergic acid involves the chemical modification of other ergot alkaloids, such as ergotamine or ergometrine. unodc.orgeuropa.eu These precursor alkaloids are themselves complex molecules found in the ergot fungus (Claviceps purpurea). europa.eualchimiaweb.com The primary process for this conversion is alkaline hydrolysis.

This is often accomplished by refluxing the starting ergot alkaloid (e.g., ergotamine tartrate) with a strong base like potassium hydroxide (B78521) in an alcohol/water medium. unodc.org The reaction cleaves the amide bond in the original alkaloid, releasing the lysergic acid core. nih.gov To facilitate this, reagents such as hydrazine (B178648) may also be used. unodc.orgeuropa.eu Another described method involves hydrolyzing ergot alkaloids with an alkali metal hydroxide and alkali dithionite (B78146) at elevated temperatures in an inert atmosphere. google.com Following hydrolysis, purification steps, such as chromatography, are employed to isolate the d-lysergic acid. google.com

| Precursor Alkaloid | General Hydrolysis Method | Key Reagents |

| Ergotamine | Alkaline Hydrolysis | Potassium Hydroxide, Hydrazine unodc.org |

| Ergometrine | Alkaline Hydrolysis | Potassium Hydroxide, Hydrazine unodc.org |

| Mixed Ergot Alkaloids | Alkaline Hydrolysis | Alkali Metal Hydroxide, Alkali Dithionite google.com |

Lysergic Acid Extraction from Natural Sources

Lysergic acid and its derivatives can also be obtained from certain plant species. Notably, the seeds of Morning Glory (Ipomoea species) and Hawaiian Baby Woodrose (Argyreia nervosa) contain lysergamide (B1675752) (lysergic acid amide). wikipedia.orgunodc.orghowstuffworks.com

The process begins with the extraction of lysergamide from the ground seeds. unodc.org Various solvent systems can be employed for this extraction, including mixtures of ammonium (B1175870) hydroxide, methanol (B129727), and chloroform, which have been shown to be highly effective. osu.edu Once the lysergamide is extracted and purified, it undergoes the same hydrolysis process described for ergot alkaloids to yield lysergic acid. unodc.org

Synthesis of Lysergide (B3062914) from Lysergic Acid

With pure lysergic acid obtained, the next stage is the synthesis of lysergide (N,N-diethyl-lysergamide) itself. This transformation is centered on the formation of an amide bond.

Amide Formation Reactions

The synthesis of lysergide is a semi-synthetic process that involves the formal condensation of the carboxyl group of lysergic acid with diethylamine (B46881). smolecule.comnih.gov This reaction creates the diethylamide functional group characteristic of lysergide. smolecule.com To achieve this, the carboxylic acid group of lysergic acid must first be "activated" to make it more reactive toward the amine. smolecule.com Several distinct methods exist to facilitate this amide formation, each employing different activating agents. unodc.org

Specific Chemical Reagents and Reaction Conditions

There are multiple reported methods for synthesizing lysergide from lysergic acid, all of which ultimately involve reacting an activated form of lysergic acid with diethylamine. unodc.org The crude product from these syntheses typically contains a mixture of lysergide and its inactive stereoisomer, iso-lysergide, which necessitates purification, often via chromatography. unodc.org

Three notable methods are:

Trifluoroacetic Anhydride (B1165640) Method : Lysergic acid is reacted with trifluoroacetic anhydride. The resulting mixed anhydride is then treated with diethylamine to form the amide. unodc.org

N,N-Carbonyldiimidazole Method : This method uses N,N-carbonyldiimidazole as the activating agent to react with lysergic acid before subsequent treatment with diethylamine. unodc.orgeuropa.eu

Sulfur Trioxide-Dimethylformamide Complex Method : In this procedure, lysergic acid is first treated with lithium hydroxide to form lithium lysergate. This salt is then reacted with a sulfur trioxide-dimethylformamide complex and diethylamine to yield the crude lysergide product. unodc.org

A summary of reagents for these amide formation reactions is presented below.

| Method | Activating Agent / Key Reagent | Amine Source |

| Method 1 | Trifluoroacetic Anhydride | Diethylamine unodc.org |

| Method 2 | N,N-Carbonyldiimidazole | Diethylamine unodc.orgeuropa.eu |

| Method 3 | Sulfur trioxide-dimethylformamide complex | Diethylamine unodc.org |

Formation of Lysergide Tartrate Salt

The final step in preparing the compound for research applications is the conversion of the lysergide freebase into its tartrate salt.

Rationale for Tartrate Salt Formation in Research Materials

Lysergide is typically produced and handled as its tartrate salt for several practical reasons related to chemical stability and physical properties. europa.euontosight.ai The lysergide freebase is sensitive to light and heat and can degrade, especially in solution. europa.eunih.gov The formation of the tartrate salt significantly enhances the compound's stability. ontosight.ai

The process involves precipitating the salt from a methanol solution of the lysergide base using a solution of tartaric acid, also in methanol. unodc.org The resulting lysergide tartrate is a colorless, odorless, water-soluble solid, which makes it easier to handle, store, and prepare for analytical and research applications. europa.eu

Advanced Analytical Characterization Techniques for Lysergide Tartrate

Chromatographic Methodologies

Chromatographic techniques are fundamental in the separation of lysergide (B3062914) tartrate from complex matrices and its isomers. These methods exploit the differential distribution of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of lysergide tartrate. It offers high resolution and sensitivity for the separation of lysergide from its isomers and degradation products. A typical HPLC method involves a standard solution of lysergide tartrate prepared in methanol (B129727). uni-freiburg.de For samples such as blotter paper, the material is soaked in methanol, preferably overnight in the dark, to extract the compound. uni-freiburg.de

The separation is commonly achieved on a reversed-phase column, such as a C18 or C8 column. ljmu.ac.uknih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM aqueous formic acid) and an organic modifier (e.g., acetonitrile) is often employed to achieve optimal separation. nih.gov Detection is frequently performed using a UV detector at a wavelength of 310 nm or with a fluorescence detector, which provides enhanced sensitivity. uni-freiburg.deanalyticaltoxicology.com

Table 1: Example HPLC Parameters for Lysergide Tartrate Analysis

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm) nih.gov |

| Mobile Phase | A: 5 mM aqueous formic acid B: Acetonitrile nih.gov | | Gradient | Linear ramp from 1% to 100% B over several minutes nih.gov | | Flow Rate | 1.2 mL/min uni-freiburg.de | | Detector | UV at 310 nm uni-freiburg.de or Fluorescence | | Injection Volume | 10 µL mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the qualitative and quantitative determination of volatile and semi-volatile compounds. However, the analysis of lysergide by GC-MS presents challenges due to its thermal lability. nih.govcore.ac.uk To overcome this, derivatization is often necessary to increase the volatility and thermal stability of the molecule. A common derivatization agent is N,O-bis(trimethylsilyl)acetamide (BSTFA), which forms a trimethylsilyl (B98337) (TMS) derivative of lysergide. wikipedia.orgnih.gov

The separation is carried out on a capillary column, such as a DB-1 column. nih.gov Electron ionization (EI) is a frequently used ionization technique, which generates a characteristic fragmentation pattern that serves as a molecular fingerprint for identification. nih.gov GC-MS has proven effective in distinguishing between lysergide and its isomers, such as N-methyl-N-isopropyllysergamide (MIPLA) and N-methyl-N-propyllysergamide (LAMPA), which can be challenging with other methods. core.ac.uk

Table 2: Typical GC-MS Conditions for Lysergide Analysis

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | DB-1 (30 m × 0.25 mm, 0.25 µm film thickness) nih.gov |

| Carrier Gas | Helium at a flow rate of 1.2 mL/min nih.gov |

| Injector Temperature | 280 °C uni-freiburg.de |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| Derivatization | Trimethylsilyl (TMS) derivative with MSTFA/PYR nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of lysergide and its metabolites in various biological matrices. mdpi.com This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. Sample preparation often involves liquid-liquid extraction to isolate the analytes.

The chromatographic separation is typically performed on a reversed-phase column. ljmu.ac.uk Following separation, the analyte is ionized, commonly using electrospray ionization (ESI) in positive ion mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. This method allows for the simultaneous quantification of lysergide, iso-lysergide, and its major metabolites like 2-oxo-3-hydroxy-LSD. mdpi.com The limit of quantification for lysergide using LC-MS/MS can be as low as 0.01 µg/kg.

Table 3: LC-MS/MS Parameters for Lysergide Quantification

| Parameter | Condition |

|---|---|

| Chromatography | Reversed-phase HPLC ljmu.ac.uk |

| Ionization | Positive Electrospray Ionization (ESI) |

| Detection | Triple Quadrupole Mass Spectrometer in MRM mode |

| Precursor Ion (LSD) | m/z 324.0 mdpi.com |

| Product Ions (LSD) | m/z 223.1 and 207.1 mdpi.com |

| Internal Standard | d3-LSD mdpi.com |

| Linear Range | 0.01-50 µg/kg |

Micellar Electrokinetic Chromatography (MEKC) for Separation

Micellar Electrokinetic Chromatography (MEKC) is a modification of capillary electrophoresis (CE) that allows for the separation of both charged and neutral analytes. This technique utilizes a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), added to the buffer solution at a concentration above its critical micelle concentration, forming micelles. The separation is based on the differential partitioning of analytes between the micelles (a pseudo-stationary phase) and the surrounding aqueous buffer (the mobile phase).

While specific studies focusing exclusively on the MEKC of lysergide tartrate are not abundant, the principles of MEKC and its application to related ergot alkaloids suggest its utility. analyticaltoxicology.com Capillary electrophoresis has been successfully employed for the analysis of ergot alkaloids and their epimers. MEKC is particularly advantageous for its ability to analyze complex samples with minimal preparation and its robustness against sample matrix effects. mdpi.com This makes it a promising technique for the separation of lysergide from its degradation products and other compounds in various samples.

Spectroscopic Techniques

Spectroscopic techniques are invaluable for the structural elucidation of lysergide tartrate, providing detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification and structural analysis of lysergide tartrate. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.

¹H NMR spectroscopy has been effectively used to study the epimerization of d-lysergic acid diethylamide (LSD) to iso-LSD. The C-9 protons of LSD and iso-LSD appear as distinct singlets in the ¹H NMR spectrum, allowing for their differentiation and quantification. Furthermore, ¹H and ¹³C NMR have been instrumental in recharacterizing reference standards of lysergide tartrate and distinguishing it from analogues with the same molecular weight, such as lysergic acid methylpropylamide (LAMPA). The chemical shifts and coupling constants observed in the NMR spectra provide a unique fingerprint for the lysergide molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the identification of lysergide and its salts by analyzing the absorption of infrared radiation by the molecule's vibrational modes. The resulting IR spectrum provides a unique molecular "fingerprint." oup.comnih.gov The spectra of lysergide tartrate exhibit characteristic peaks corresponding to both the lysergide base and the tartrate salt. mdpi.com

Factors such as the physical form (amorphous or crystalline) and the specific tartrate salt (neutral or hydrogen tartrate) can influence the resulting spectrum. oup.com For instance, the C=O groups of lysergide tartrate show two distinct absorptions in the experimental spectrum. mdpi.com Sample preparation is also a critical factor; the use of potassium bromide (KBr) discs has been observed to cause spectral changes in the salt forms. oup.com

Theoretical calculations can be used to predict the IR spectrum of lysergide tartrate, and these theoretical spectra show good correlation with experimental data. A comparison of experimental and theoretical wavenumbers for the prominent C=O stretching vibrations shows a difference of less than 11 cm⁻¹. mdpi.comresearchgate.net The high-frequency region of the spectrum (2500-3500 cm⁻¹) is characterized by N-H and C-H stretching vibrations, while the region below 1000 cm⁻¹ is dominated by bending and torsional vibrations. mdpi.com The presence of the tartrate ion introduces characteristic bands, such as those observed experimentally around 1109, 1065, and 690 cm⁻¹. mdpi.com

| Experimental Wavenumber (cm⁻¹) | Theoretical (Scaled) Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|---|

| 3200 | 3446 | N-H stretching vibration | mdpi.com |

| 1716 | 1705 | C=O stretching (carbonyl) | mdpi.com |

| 1698 | 1694 | C=O stretching (carbonyl) | mdpi.com |

| 1609 | Not specified | Carboxyl group stretching | mdpi.com |

| 1109 | 1102 | Tartrate ion vibration | mdpi.com |

| 1065 | 1052 | Tartrate ion vibration | mdpi.com |

| 690 | 680 | Tartrate ion vibration | mdpi.com |

Ultraviolet-Visible (UV-VIS) Spectroscopy

Ultraviolet-Visible (UV-VIS) spectroscopy measures the absorption of UV or visible light by a substance. researchgate.net While not as structurally informative as IR or mass spectrometry due to broad peaks and similarities between compounds, it is a useful technique for quantification and preliminary identification. mdpi.comswgdrug.org Lysergide and its analogs exhibit characteristic UV absorption spectra in methanol, with absorption maxima typically observed around 310-312 nm. mdpi.com Theoretical calculations, by optimizing the ground and excited states of the lysergide molecule, have determined an energy difference that corresponds to an observed absorption band at 330 nm. mdpi.comresearchgate.net

| Compound | Absorption Maxima (λmax) in Methanol (nm) | Reference |

|---|---|---|

| Lysergide (LSD) and analogs | ~310-312 | mdpi.com |

| Lysergide (LSD) (Theoretical) | ~330 | mdpi.comresearchgate.net |

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

High-resolution electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly sensitive and specific technique used for the structural elucidation and confirmation of lysergide. nih.govnih.gov In this method, the sample is ionized using ESI, producing positively charged molecular ions [M+H]⁺. nih.gov These ions are then fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. oregonstate.edu

The fragmentation pattern is highly characteristic of the molecule's structure. For lysergide and related ergot alkaloids, key fragments are generated from the cleavage of the lysergic acid ring system. oregonstate.edu For example, prominent fragment ions are observed at a mass-to-charge ratio (m/z) of 223 and 208. oregonstate.edu The high-resolution capabilities of the mass spectrometer allow for precise mass measurements, which helps to determine the elemental composition of the parent and fragment ions, further increasing confidence in the identification. scispace.com This technique can be coupled with liquid chromatography (LC) for the separation of lysergide from its isomers and metabolites prior to detection. nih.govdntb.gov.ua

| Precursor Ion (m/z) | Product Ion (m/z) | Origin/Description | Reference |

|---|---|---|---|

| 324.2 [M+H]⁺ | 223.2 | Fragment from cleavage of the lysergic ring | oregonstate.eduresearchgate.net |

| 324.2 [M+H]⁺ | 208.2 | Fragment from cleavage of the lysergic ring | oregonstate.eduresearchgate.net |

| 324.2 [M+H]⁺ | 72 | Iminium ion, can be used to distinguish isomers | ljmu.ac.uk |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a form that is more suitable for a particular analytical technique, such as gas chromatography (GC). jfda-online.com For compounds like lysergide, which have functional groups that may not be stable at the high temperatures of a GC injector, derivatization is often necessary to improve volatility and reduce peak tailing. researchgate.net

A common derivatization strategy for lysergide is silylation, which involves replacing active hydrogens (e.g., on the indole (B1671886) nitrogen) with a trimethylsilyl (TMS) group. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in combination with trimethylsilyl chloride (TMCS), are frequently used for this purpose. ljmu.ac.uk The reaction typically requires heating to ensure it goes to completion. For example, heating with BSTFA at 75°C can push the reaction to approximately 95% completion. The resulting TMS-derivatized lysergide is more volatile and thermally stable, allowing for improved separation and detection by GC-MS. ljmu.ac.uk This approach has been shown to be effective for improving the separation of lysergide from its isomers, such as MIPLA and LAMPA. ljmu.ac.uk

| Strategy | Reagent(s) | Purpose | Typical Conditions | Reference |

|---|---|---|---|---|

| Trimethylsilylation (TMS) | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Increase volatility and thermal stability for GC-MS | Heat at 75-90°C for ~30 min | ljmu.ac.uk |

| Trimethylsilylation (TMS) | BSTFA with TMCS (trimethylsilyl chloride) catalyst | Improve GC separation from isomers | Heat at 90°C for 30 min | ljmu.ac.uk |

Standardization and Authentication of Lysergide Tartrate Research Materials

The use of properly standardized and authenticated research materials is fundamental to ensuring the accuracy and reliability of scientific studies. Analytical reference standards for lysergide tartrate are available from commercial suppliers and are intended for research and forensic applications. caymanchem.comcaymanchem.comlgcstandards.com

The authentication process involves a comprehensive characterization of the material to confirm its identity and purity. This often involves a suite of analytical techniques, including IR spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. erowid.org A critical aspect of standardization is the accurate determination of the stoichiometry of the salt. For example, investigations have shown that reference materials of lysergide tartrate can contain an excess of tartaric acid, which can impact quantitative analyses if not accounted for. erowid.org In one such recharacterization, a United States Pharmacopeia (USP) reference substance was found to have a stoichiometry of (C₂₀H₂₅N₃O)₂ · 1.65 C₄H₆O₆ · 0.5 H₂O. erowid.org

For quantitative analysis, standard solutions are prepared by accurately weighing the reference material and dissolving it in a suitable solvent, such as methanol, to a known concentration. swgdrug.org These standards are then used to calibrate analytical instruments, such as a High-Performance Liquid Chromatograph (HPLC), to ensure accurate measurement of the lysergide content in unknown samples. swgdrug.orgoatext.com

Receptor Pharmacology and Molecular Mechanisms of Lysergide Action

Serotonergic Receptor Interactions

Lysergide's most critical interactions occur at serotonin (B10506) (5-hydroxytryptamine, or 5-HT) receptors. It binds to a broad spectrum of these receptors, often with high affinity, acting as an agonist or partial agonist.

Agonism at 5-HT2A Receptors

The principal hallucinogenic and psychoactive effects of lysergide (B3062914) are primarily mediated through its potent partial agonism at the serotonin 5-HT2A receptor. nih.govnih.govresearchgate.net A strong correlation exists between the psychoactive doses of classic hallucinogens and their potency at the 5-HT2 receptor. researchgate.net Activation of 5-HT2A receptors, particularly those on neocortical pyramidal cells, is a key initiating event. researchgate.netbiorxiv.org This activation leads to an increase in cortical glutamate (B1630785) levels, which in turn alters corticocortical and corticosubcortical transmission. researchgate.net The interaction with the 5-HT2A receptor is considered the primary mechanism for the compound's perceptual, cognitive, and affective effects. nih.gov

Interaction with Other Serotonin Receptor Subtypes

5-HT1A Receptors: Lysergide acts as a 5-HT autoreceptor agonist at 5-HT1A receptors, particularly in the raphe nuclei. researchgate.netdntb.gov.ua This action inhibits the firing of serotonin neurons and subsequent serotonin release. researchgate.net It also functions as a partial agonist at postsynaptic 5-HT1A sites. researchgate.net

Other 5-HT1 Subtypes (5-HT1B, 5-HT1D): The compound demonstrates high affinity for 5-HT1B and 5-HT1D receptors. researchgate.netwikipedia.org

5-HT2B and 5-HT2C Receptors: Lysergide is a partial agonist at 5-HT2C receptors and its hallucinogenic effects are also linked to agonism at this site. biorxiv.orgnih.govwikipedia.org It also binds with high affinity to the 5-HT2B receptor. nih.gov In fact, the crystal structure of lysergide bound to the human 5-HT2B receptor has been resolved, providing significant insight into its binding mechanics. nih.govnih.govnih.gov

Receptor Binding Affinity and Selectivity Profiling (Ki values)

The binding affinity of lysergide for various receptors is quantified by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. Lysergide exhibits high, often nanomolar (nM), affinity for a range of serotonin receptors.

| Receptor | Binding Affinity (Ki) in nM | Reference |

|---|---|---|

| 5-HT1A | 3.2 | dntb.gov.ua |

| 5-HT2A | 13 - 16.5 | dntb.gov.ua |

| 5-HT2B | 5.3 | dntb.gov.ua |

| 5-HT2C | 30 - 85.7 | dntb.gov.ua |

| 5-HT5A | 8.6 | dntb.gov.ua |

| α2A-adrenergic | 144 | dntb.gov.ua |

| α2B-adrenergic | 62.3 | dntb.gov.ua |

Dopaminergic Receptor Interactions

Lysergide's interaction with the dopaminergic system, while secondary to its serotonergic activity, is a significant component of its pharmacology. drugbank.comwikipedia.org It binds to several dopamine (B1211576) receptor subtypes.

D1 Receptors: Lysergide demonstrates the ability to bind to D1-like receptors and can act as a partial agonist, capable of both stimulating and blocking dopamine-stimulated cAMP synthesis. drugbank.com

D2 Receptors: The compound acts as a partial agonist at D2 dopamine receptors. Studies have shown it can produce a dose-dependent inhibition of prolactin secretion, an effect antagonized by D2 antagonists, and can also antagonize the effects of full dopamine agonists. In some brain regions, a portion of lysergide binding involves postsynaptic dopamine receptors.

D4 Receptors: While many related compounds have a low affinity for the D4 receptor, specific Ki values for lysergide are not as prominently reported in comparative studies. drugbank.com

TAAR1: Lysergide has been identified as an agonist of the trace amine-associated receptor 1 (TAAR1), a receptor that can modulate dopaminergic, serotonergic, and glutamatergic systems. nih.gov

Adrenergic Receptor Interactions

Lysergide also interacts directly with adrenergic receptors, which mediate the effects of norepinephrine (B1679862) and epinephrine. nih.gov It has been shown to bind to both α-adrenergic and β-adrenergic receptors. dntb.gov.ua The affinity for α2A and α2B adrenergic sites is in the nanomolar range, approximating the affinity of other ergot alkaloids. dntb.gov.ua These interactions are thought to contribute to the complex physiological effects observed following administration.

Molecular Mechanisms of Receptor Activation and Signaling

The interaction of lysergide with its target receptors initiates complex intracellular signaling cascades. Recent structural and pharmacological research has elucidated unique mechanisms that explain its potent and long-lasting effects.

Upon binding to the 5-HT2A receptor, lysergide promotes coupling to Gq/11 proteins, which activates phospholipase C (PLC) and leads to the generation of intracellular messengers like inositol (B14025) phosphates and the mobilization of intracellular calcium.

A key aspect of lysergide's action is its nature as a biased agonist. At the 5-HT2B receptor, for example, the specific orientation of lysergide's diethylamide group is critical for its ability to preferentially recruit the β-arrestin signaling pathway over G protein coupling. nih.gov This biased signaling, where a ligand preferentially activates one signaling pathway over another at the same receptor, is believed to be crucial for its distinct pharmacological profile compared to the endogenous ligand serotonin. nih.gov

Furthermore, structural biology studies have revealed a unique "lid" mechanism that explains the prolonged duration of lysergide's effects. nih.gov When lysergide binds to the 5-HT2B receptor, an extracellular loop of the receptor forms a lid over the binding pocket, effectively trapping the lysergide molecule. nih.gov This significantly slows the dissociation rate of the drug from the receptor, providing a molecular explanation for its long residence time and sustained signaling. nih.gov

Partial Agonism and Full Agonism

Lysergide's interaction with serotonin receptors is not uniform; it exhibits varying degrees of agonism depending on the specific receptor subtype. It is often described as a potent partial agonist at the serotonin 2A (5-HT2A) receptor. morningstar.comrelease.org.uk This means that while it binds to the receptor with high affinity, it elicits a submaximal response compared to a full agonist. release.org.ukyoutube.com The concept of partial agonism is crucial, as it indicates that even at saturating concentrations, lysergide does not produce the full pharmacological effect that the receptor is capable of mediating. youtube.com In contrast, at other serotonin receptor subtypes, such as the 5-HT1A receptor, lysergide can act as a full agonist, producing a maximal response. nih.gov This dualistic nature as both a partial and full agonist contributes to its complex pharmacological profile. nih.gov

Table 1: Agonist Activity of Lysergide at Serotonin Receptors

| Receptor Subtype | Agonist Activity | Reference |

|---|---|---|

| 5-HT2A | Partial Agonist | morningstar.comrelease.org.uk |

| 5-HT1A | Full Agonist | nih.gov |

G-Protein Coupling and Downstream Signaling Pathways (e.g., β-arrestin recruitment, PLA2, PLC)

Upon binding to its primary target, the 5-HT2A receptor, which is a G-protein-coupled receptor (GPCR), lysergide initiates a cascade of intracellular events. nih.gov This process begins with the activation of G-proteins, specifically the Gq/11 family. nih.gov Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). mdpi.com PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). mdpi.com

In addition to the canonical G-protein signaling, lysergide's interaction with GPCRs can also trigger G-protein-independent pathways, notably through the recruitment of β-arrestins. biomolther.org β-arrestins are proteins that can bind to activated GPCRs, leading to receptor desensitization and internalization, but they can also act as scaffolds for other signaling proteins, initiating distinct downstream effects. nih.govbiomolther.org The specific signaling pathways activated by lysergide, whether G-protein-dependent or β-arrestin-dependent, can be influenced by the conformation the receptor adopts upon ligand binding, a concept known as functional selectivity. biomolther.org Some studies also suggest the involvement of phospholipase A2 (PLA2) in the downstream signaling of serotonin receptors, which would lead to the production of arachidonic acid and its metabolites.

Allosteric Modulation of Receptor Activity

Allosteric modulators are compounds that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. nih.govcalis.edu.cn This binding can alter the receptor's conformation, thereby modulating the affinity or efficacy of the orthosteric ligand. nih.govcalis.edu.cnrsc.org While lysergide is primarily characterized as an orthosteric ligand, binding to the same site as the endogenous neurotransmitter serotonin, the possibility of it exerting allosteric effects at certain receptors cannot be entirely ruled out, given the complexity of its pharmacology. Allosteric modulation can result in a more nuanced control of receptor activity compared to direct agonism or antagonism, offering potential for greater receptor subtype selectivity. nih.govmdpi.com

Gene Expression Modulation (e.g., Fos expression)

The administration of lysergide has been shown to induce changes in gene expression within the brain. blossomanalysis.com A key example of this is the induction of the immediate-early gene c-Fos. nih.govnih.govresearchgate.net The expression of Fos protein is often used as a marker for neuronal activation. nih.govnih.gov Studies in animal models have demonstrated that lysergide administration leads to a significant increase in Fos-like immunoreactivity in various brain regions, including the medial prefrontal cortex and anterior cingulate cortex. nih.gov This induction of Fos expression is mediated by the activation of 5-HT2A receptors, as pretreatment with a 5-HT2A antagonist can block this effect. nih.gov The modulation of gene expression by lysergide suggests that its effects are not limited to acute changes in neurotransmission but may also involve longer-lasting alterations in neuronal function and plasticity. blossomanalysis.comunito.it

Stereoselective Binding and Functional Activity of Lysergide Isomers

Lysergide is a chiral molecule, meaning it exists as different stereoisomers, which are mirror images of each other. nih.gov The biological activity of lysergide is highly dependent on its stereochemistry.

D-Lysergide versus L-Lysergide Receptor Interactions

Of the four possible stereoisomers of lysergide, only the d-lysergide isomer is psychoactive. nih.gov The l-lysergide isomer is biologically inactive. This pronounced stereoselectivity is a hallmark of its interaction with receptors. nih.gov Studies comparing the binding affinities and functional activities of different isomers of lysergic acid amides have consistently shown that the (R)-isomers are more potent than the (S)-isomers at 5-HT2A and 5-HT1A receptors. nih.govnih.gov For instance, in radioligand binding assays, (R)-lysergamides displace competing ligands from 5-HT2A and 5-HT1A receptors with significantly higher potency than their (S)-counterparts. nih.gov This difference in potency is also reflected in functional assays, where the (R)-isomers are more effective at stimulating intracellular signaling pathways, such as phosphoinositide turnover. nih.gov

Table 2: Stereoselective Activity of Lysergamide (B1675752) Isomers

| Isomer | Receptor | Activity | Reference |

|---|---|---|---|

| (R)-isomer | 5-HT2A | More potent | nih.gov |

| (S)-isomer | 5-HT2A | Less potent | nih.gov |

| (R)-isomer | 5-HT1A | More potent | nih.gov |

| (S)-isomer | 5-HT1A | Less potent | nih.gov |

Receptor Binding Kinetics and Prolonged Engagement Mechanisms

The interaction of lysergide tartrate with its target receptors, particularly the serotonin 5-HT₂B receptor, is characterized by unique binding kinetics that lead to a prolonged engagement and sustained signaling. This extended action is a key feature of its pharmacological profile. Studies have revealed that lysergide exhibits a remarkably slow dissociation rate from the 5-HT₂B receptor, with a dissociation half-life of approximately 46 minutes. kenyon.edu This slow release means the receptor remains activated for an extended period. kenyon.edu

The binding of lysergide to rat frontal cortex membranes has been shown to be saturable, reversible, and stereospecific. nih.gov Kinetic studies at 37°C have determined the bimolecular association rate constant to be 1.28 x 10⁸ min⁻¹ M⁻¹ and the dissociation rate constant to be 0.087 min⁻¹, corresponding to a half-life of 8.0 minutes in this specific assay. nih.gov The binding kinetics are highly dependent on temperature, with significantly depressed association and dissociation rates at 0°C. nih.gov

Molecular dynamics simulations have provided further insight into the binding of lysergide to the 5-HT₂B receptor. These simulations show that lysergide, along with other biased agonists like ergotamine, interacts more frequently with the extracellular loop regions of the receptor compared to the endogenous ligand serotonin. nih.gov The diethylamide moiety of lysergide binds within an extended binding pocket of the 5-HT₂B receptor, leading towards the extracellular region. nih.gov This interaction involves stable lipophilic contacts with specific amino acid residues. nih.gov One orientation of the diethylamide group interacts with W³.²⁸ and L³.²⁹ in transmembrane helix 3 (TM3) and V208 in extracellular loop 2 (ECL2). nih.gov A second orientation interacts with L⁷.³⁵ and V⁷.³⁹ in transmembrane helix 7 (TM7) and V208 in ECL2. nih.gov

The prolonged engagement of lysergide is also linked to the concept of biased agonism, where a ligand preferentially activates one intracellular signaling pathway over another. nih.govnih.gov For the 5-HT₂B receptor, lysergide is considered a β-arrestin-biased agonist. nih.govnih.gov This biased signaling is structurally related to the degree of closure of the extracellular loop region of the receptor. nih.gov

Interactive Data Table: Lysergide Tartrate Receptor Binding Parameters

| Parameter | Value | Receptor/System | Reference |

| Dissociation Half-Life | ~46 minutes | 5-HT₂B Receptor | kenyon.edu |

| Association Rate Constant (k_on) | 1.28 x 10⁸ min⁻¹ M⁻¹ | Rat Frontal Cortex Membranes | nih.gov |

| Dissociation Rate Constant (k_off) | 0.087 min⁻¹ | Rat Frontal Cortex Membranes | nih.gov |

| Dissociation Half-Life (t½) | 8.0 minutes | Rat Frontal Cortex Membranes | nih.gov |

| Dissociation at 0°C | <4% over 40 minutes | Rat Frontal Cortex Membranes | nih.gov |

Role of Extracellular Loops in Binding Kinetics

A critical structural determinant for the slow binding kinetics and prolonged engagement of lysergide at the 5-HT₂B receptor is the conformation and function of the extracellular loops, particularly extracellular loop 2 (ECL2). kenyon.edu Structural and molecular dynamics studies have revealed that ECL2 forms a "lid" over the entrance of the orthosteric binding pocket once lysergide is bound. kenyon.eduresearchgate.net This "lid" sterically hinders the ligand's escape, thereby dramatically slowing its dissociation rate. kenyon.edu

This unique mechanism is a result of specific interactions between lysergide and amino acid residues within the binding pocket and the extracellular loops. A key interaction has been identified between lysergide and Leucine 209 (Leu209) in ECL2, which contributes to its prolonged engagement. nih.gov The diethylamide moiety of lysergide extends into a region of the binding pocket that leads to the extracellular space, facilitating these interactions with ECL2. nih.gov

Molecular dynamics simulations indicate that the degree of closure of this extracellular loop region is directly connected to the extent of ligand bias. nih.gov The interaction of biased ligands like lysergide with the extracellular loop regions restricts the conformational changes in the binding pocket, which in turn influences the signaling repertoire of the receptor. nih.gov The size of the ligand is also a factor, with larger molecules like lysergide and ergotamine interacting more frequently with the extracellular loops. nih.gov

Interactive Data Table: Key Amino Acid Residues in Lysergide-ECL2 Interaction

| Amino Acid Residue | Location | Role in Binding | Reference |

| Leucine 209 (Leu209) | Extracellular Loop 2 (ECL2) | Key interaction for increased binding kinetics. | nih.gov |

| Valine 208 (V208) | Extracellular Loop 2 (ECL2) | Forms stable lipophilic contacts with the diethylamide moiety. | nih.gov |

| Tryptophan 3.28 (W³.²⁸) | Transmembrane Helix 3 (TM3) | Forms stable lipophilic contacts with the diethylamide moiety. | nih.gov |

| Leucine 3.29 (L³.²⁹) | Transmembrane Helix 3 (TM3) | Forms stable lipophilic contacts with the diethylamide moiety. | nih.gov |

| Leucine 7.35 (L⁷.³⁵) | Transmembrane Helix 7 (TM7) | Forms stable lipophilic contacts with the diethylamide moiety. | nih.gov |

| Valine 7.39 (V⁷.³⁹) | Transmembrane Helix 7 (TM7) | Forms stable lipophilic contacts with the diethylamide moiety. | nih.gov |

Computational Chemistry and Molecular Modeling of Lysergide Interactions

In Silico Prediction of Receptor Binding Affinities

In silico methods are instrumental in predicting the binding affinities of lysergide (B3062914) for various receptors, a key determinant of its pharmacological effects. These computational approaches, which range from molecular docking to more advanced machine learning models, estimate how tightly a ligand will bind to a protein target. diva-portal.orgpraiseworthyprize.org This is often expressed as the inhibition constant (Ki) or dissociation constant (Kd). mdpi.com

Computer-aided prediction models have been used to screen for lysergide's potential targets, including serotonin (B10506), dopamine (B1211576), norepinephrine (B1679862), muscarine, and histamine (B1213489) receptors. nih.gov For instance, molecular docking studies using software like AutoDock Vina, GOLD, and Glide can predict the binding poses and affinities of lysergide within the binding sites of receptors like the 5-HT2A and D2 receptors. researchgate.netceon.rs These studies have confirmed that lysergide exhibits high affinity for most serotonin receptor subtypes, with the notable exceptions of 5-HT3 and 5-HT4 receptors. wikipedia.org The psychedelic effects are primarily attributed to its interaction with the 5-HT2A receptor. wikipedia.org

Recent advancements have seen the rise of machine learning algorithms, such as Random Forest and Extreme Gradient Boosting, and deep neural networks to predict protein-ligand binding affinities with increasing accuracy, offering a faster and more cost-effective alternative to traditional experimental methods. diva-portal.orgpraiseworthyprize.org These models are trained on large datasets of known protein-ligand interactions to identify patterns that influence binding affinity. diva-portal.org

| Receptor Subtype | Predicted Affinity (pKi) | Methodology |

|---|---|---|

| 5-HT1A | 7.99 | In vitro binding assay |

| 5-HT2 | 7.56 | In vitro binding assay |

| α2 | 7.21 | In vitro binding assay |

| DA (Dopamine) subtypes | 6.05 - 6.85 | In vitro binding assay |

| α1 | 6.05 - 6.85 | In vitro binding assay |

Data sourced from in vitro binding assays. nih.gov

Quantum-Chemical Methods for Structural Optimization and Spectral Prediction

Quantum-chemical methods, particularly Density Functional Theory (DFT), are pivotal in the computational analysis of lysergide. mdpi.comresearchgate.net These methods provide precise information on molecular structure, physicochemical properties, and reactivity. researchgate.net By comparing theoretically derived parameters with experimental crystallographic data, researchers can validate and refine computational models. researchgate.net

For lysergide, structural optimization is often performed using various DFT functionals, such as B3LYP, CAM-B3LYP, and M05-2X, in conjunction with a basis set like 6-311++G(d,p). mdpi.com The accuracy of these optimizations is assessed by comparing calculated bond lengths and angles with experimental values, with mean absolute errors (MAE) as low as 0.0436 Å for bond lengths and 2.70° for bond angles being reported. mdpi.comresearchgate.net This structural optimization is a crucial first step for the subsequent prediction of spectroscopic properties. mdpi.com

Once an optimized molecular structure of lysergide is obtained, quantum-chemical methods can be used to predict its various spectra. mdpi.comresearchgate.net These theoretical spectra are invaluable tools, especially when experimental data is limited or for identifying novel analogues. researchgate.net

Infrared (IR) Spectra: Theoretical IR spectra for both lysergide base and lysergide tartrate have been calculated and show good agreement with experimental data. mdpi.comresearchgate.net For instance, the prominent C=O stretching vibration is well-reproduced, with differences between experimental and theoretical wavenumbers being less than 11 cm⁻¹. mdpi.comresearchgate.net The high-frequency region (2500-3500 cm⁻¹) is characterized by N-H and C-H stretching vibrations. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectra: While ¹H NMR spectra can be complex to reproduce theoretically due to multiplet structures, proton-decoupled ¹³C NMR spectra are more straightforward as they only show singlets. mdpi.com Detailed assignments of theoretical ¹³C NMR spectra for lysergide have shown a high correlation factor (0.999) and a low mean absolute error (2.0 ppm) when compared to experimental data. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions that correspond to UV-Vis absorption. mdpi.comchemisgroup.us For lysergide, calculations predicted an absorption maximum at 330 nm, which closely matches the experimentally observed band. researchgate.net Another study reported a calculated transition at 288 nm. mdpi.com

Mass Spectra (MS): The stability of the most abundant fragments observed in experimental mass spectra (e.g., at m/z 323, 221, 207, 181, and 72) can be analyzed from a structural viewpoint by optimizing their geometries. researchgate.netnih.gov

| Spectral Type | Experimental Value | Theoretical Value | Computational Method |

|---|---|---|---|

| IR (C=O stretch) | ~1630 cm⁻¹ | ~1641 cm⁻¹ | M05-2X/6-311++G(d,p) |

| UV-Vis (λmax) | 311-313 nm | 330 nm | TD-DFT |

| ¹³C NMR (MAE) | N/A | 2.0 ppm | M05-2X/6-311++G(d,p) |

Data compiled from multiple research articles. mdpi.comresearchgate.netnih.gov

Molecular Dynamics (MD) Simulations of Receptor-Ligand Complexes

Molecular dynamics (MD) simulations offer a dynamic view of the interaction between lysergide and its receptor targets, providing insights that static models cannot. nih.govnih.govscielo.br These simulations, which can span from nanoseconds to microseconds, reveal the conformational changes and dynamics of the receptor upon ligand binding. mdpi.com

MD simulations have been extensively used to study lysergide bound to serotonin receptors, particularly the 5-HT2A and 5-HT2B receptors. nih.govmdpi.comnih.gov These studies show that ligands with different pharmacological properties (e.g., full agonists, partial agonists like lysergide, and inverse agonists) induce distinct conformational states in the receptor. nih.gov For example, simulations of lysergide bound to the 5-HT2A receptor show that it has an intermediate effect on key activation elements like the "ionic lock" between residues R3.50 and E6.30, and the "toggle switch" W6.48, which aligns with its classification as a partial agonist. mdpi.comnih.gov

A significant finding from MD simulations is the role of the extracellular loop 2 (EL2) in lysergide's binding kinetics. nih.govnih.gov It is suggested that EL2 forms a "lid" over the binding pocket once lysergide is bound, effectively trapping it. nih.govmind-foundation.orgresearchgate.net This structural feature is thought to be responsible for the exceptionally slow dissociation rate of lysergide from the receptor, contributing to its long-lasting effects. nih.govnih.gov

Structural Analysis of Lysergide and Receptor Binding Sites

The precise three-dimensional structures of lysergide in complex with its receptors, obtained through techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), provide the ultimate blueprint for understanding their interaction. nih.govnih.gov These structures have confirmed and extended the findings from computational modeling.

Crystal structures of lysergide bound to the human 5-HT2B receptor and cryo-EM structures of it bound to the 5-HT2A receptor have been solved. nih.govnih.gov These structures reveal that lysergide binds within the orthosteric binding site and also engages an extended binding pocket. nih.gov The ergoline (B1233604) scaffold of lysergide is anchored by a crucial salt bridge between its charged amine nitrogen and a conserved aspartate residue (D135 in 5-HT2B, D155 in 5-HT2A) in transmembrane helix 3 (TM3). nih.govacs.org

The high-resolution structures have elucidated the specific binding mode of lysergide in detail. nih.govnih.gov The diethylamide group, which is critical for lysergide's potency, settles into a crevice formed by helices II, III, and VII. nih.gov One of the ethyl groups forms non-polar contacts with residues in the binding pocket, while the other extends towards the extended binding site. nih.gov

A key structural insight is the conformational change in the diethylamide moiety upon binding. nih.gov Comparison of the receptor-bound structure with the crystal structure of unbound lysergide shows a distinct conformation of this group, highlighting the receptor's role in selecting a specific rotameric state. nih.gov Furthermore, the interaction of lysergide with the extracellular loop 2 (ECL2) creates a "lid" that covers the binding pocket, a feature consistent with MD simulations and explaining its slow dissociation kinetics. researchgate.netacs.org

Structural and computational analyses have identified several key amino acid residues within the receptor's binding pocket that are crucial for lysergide interaction.

D1353.32 (5-HT2B) / D1553.32 (5-HT2A): Forms a conserved salt bridge with the basic nitrogen of the ergoline, anchoring the ligand. nih.govacs.org

W1313.28 and L1323.29 (5-HT2B): Form non-polar contacts with one of the ethyl groups of the diethylamide moiety. nih.gov

L3627.35 (5-HT2B): Interacts with the other ethyl group of the diethylamide. nih.gov

L209EL2 (5-HT2B) / L229EL2 (5-HT2A): A key residue in the extracellular loop 2 "lid". nih.gov Mutation of this residue to alanine (B10760859) (L229A) was shown to increase the mobility of the lid and significantly accelerate lysergide's dissociation rate. nih.gov

S2425.46 (5-HT2A): Engages with the indole (B1671886) NH of lysergide. Mutation to alanine (S242A) also increases the dissociation rate. researchgate.net

These specific interactions, revealed through a combination of experimental structures and computational modeling, provide a detailed molecular explanation for lysergide's unique pharmacological properties at serotonin receptors.

| Receptor | Residue | Location | Interaction Type | Significance |

|---|---|---|---|---|

| 5-HT2B / 5-HT2A | D135 / D155 | TM3 | Salt Bridge | Anchors the ergoline core. nih.govacs.org |

| 5-HT2B | W131 / L132 | TM3 | Hydrophobic | Interacts with diethylamide group. nih.gov |

| 5-HT2B / 5-HT2A | L209 / L229 | ECL2 | Hydrophobic | Forms a "lid" over the binding site, slowing dissociation. nih.govresearchgate.net |

| 5-HT2A | S242 | TM5 | Hydrogen Bond | Interacts with indole NH, affects dissociation rate. researchgate.net |

Mutagenesis Studies Informed by Computational Predictions

The integration of computational modeling with site-directed mutagenesis has provided a powerful, synergistic approach to dissecting the molecular interactions between lysergide and its primary biological target, the serotonin 5-HT2A receptor. researchgate.net This strategy allows researchers to first generate hypotheses about the roles of specific amino acid residues within the receptor's binding pocket through computational simulations and then test these predictions experimentally by mutating the identified residues and observing the functional consequences. researchgate.net

Computational experiments using models of the 5-HT2A receptor predicted that ligands interact differently with residues in the binding pocket based on their chemical structure. nih.gov For instance, simulations suggested that while the primary amine of serotonin interacts with both Aspartic acid at position 3.32(155) and an adjacent Serine at 3.36(159), the bulkier diethylamide group of lysergide, where the amine nitrogen is part of a heterocycle, would face steric hindrance, preventing a similar interaction with Ser3.36(159). researchgate.netnih.gov

To validate this computational prediction, site-directed mutagenesis was performed on the Ser3.36(159) residue. nih.gov The serine was mutated to both Alanine (S159A) and Cysteine (S159C). nih.gov In line with the computational model's predictions, the binding affinity of lysergide was unaffected by either mutation. nih.gov In contrast, serotonin's affinity was significantly reduced, confirming the predicted differential interaction and highlighting the model's accuracy. nih.govchemrxiv.org This research identified a mode of ligand-receptor complexation where two receptor side chains can interact with the same functional group of specific ligands, an interaction that is sterically hindered for lysergide. nih.gov

Further computational work and the eventual elucidation of the crystal structure of lysergide bound to a serotonin receptor have guided additional mutagenesis studies. researchgate.net Molecular dynamics (MD) simulations suggested that a "lid" formed by the extracellular loop 2 (EL2) at the entrance of the binding pocket could be responsible for lysergide's exceptionally slow dissociation kinetics. researchgate.net A specific mutation predicted to increase the mobility of this lid was subsequently shown to significantly accelerate lysergide's binding and dissociation, providing a structural explanation for its kinetic properties. researchgate.netpnas.org

Other studies combining molecular modeling with mutagenesis have focused on different residues. For example, the indole N1 hydrogen of ergolines like lysergide was predicted to interact with residue S242(5.46) in the human 5-HT2A receptor. researchgate.net This was later supported by evidence showing that the indole N-H of lysergide forms a hydrogen bond with S242(5.46). pnas.org Mutating this serine to an alanine (S242A) was found to attenuate the potency and efficacy differences between lysergide and a related analogue, confirming the functional importance of this computationally identified interaction. pnas.org

Table 1: Summary of Computationally-Informed Mutagenesis Studies on Lysergide-Receptor Interactions

| Receptor | Computational Prediction | Mutation | Experimental Finding (Effect on Lysergide Interaction) | Reference |

|---|---|---|---|---|

| 5-HT2A | Due to steric hindrance, Lysergide's amine group interacts with Asp3.32(155) but not Ser3.36(159). | Ser3.36(159) → Ala (S159A) | Lysergide affinity was unaffected by the mutation, validating the computational model. | researchgate.netnih.gov |

| 5-HT2A | Due to steric hindrance, Lysergide's amine group interacts with Asp3.32(155) but not Ser3.36(159). | Ser3.36(159) → Cys (S159C) | Lysergide affinity was unaffected, in contrast to serotonin which showed reduced affinity. | nih.gov |

| 5-HT2A | The indole N-H of Lysergide forms a hydrogen bond with S242(5.46). | S242(5.46) → Ala (S242A) | Mutation attenuated potency and efficacy differences between lysergide and a related analogue, confirming the interaction's functional role. | pnas.org |

| 5-HT2B / 5-HT2A | Extracellular loop 2 (EL2) forms a "lid" over the binding pocket, slowing Lysergide's dissociation kinetics. | Mutation to increase EL2 mobility (specific residue not named in source) | Greatly accelerated Lysergide's binding and dissociation kinetics. | researchgate.net |

Investigation of Lysergide Derivatives and Analogues in Research

Synthesis of Lysergide (B3062914) Analogues (e.g., 1-acyl-substituted derivatives, AL-LAD, LSZ)

The synthesis of lysergide analogues involves targeted chemical modifications of the core lysergamide (B1675752) scaffold. These modifications are primarily aimed at exploring the structure-activity relationships of this class of compounds. nih.gov

One significant class of analogues is the 1-acyl-substituted derivatives . The synthesis of these compounds, such as 1-acetyl-LSD (ALD-52), 1-propanoyl-LSD (1P-LSD), and 1-butanoyl-LSD (1B-LSD), involves the attachment of an acyl group to the indole (B1671886) nitrogen (N1 position) of the lysergide molecule. nih.govresearchgate.net The preparation of ALD-52, one of the earliest examples, was first reported in 1957. nih.gov More recently, other derivatives like 1-dodecanoyl-LSD (1DD-LSD) have been synthesized to further investigate the impact of the acyl chain length. uni-freiburg.de Another example is 1cP-AL-LAD, the 1-cyclopropanoyl derivative of AL-LAD. wiley.com

Another avenue of synthetic exploration involves modifications at the N6 position of the ergoline (B1233604) ring system. N6-allyl-6-nor-lysergic acid diethylamide (AL-LAD) is a notable example, first synthesized in 1976. nih.govwikipedia.org Its synthesis involves the modification of the N6-position, which has been shown to influence its interaction with receptors. okstate.edu

Further structural modifications have led to the creation of analogues like (2'S,4'S)-lysergic acid 2,4-dimethylazetidide (LSZ) . The synthesis of LSZ and its isomers was undertaken to create a sterically constrained version of the N,N-diethylamide group, providing deeper insights into the topography of the 5-HT2A receptor. nih.gov The presence of the 2,4-dimethylazetidide moiety introduces two additional chiral centers, leading to the synthesis of multiple isomers. nih.gov

The exploration of lysergamide analogues is an ongoing area of research, with new compounds continually being synthesized and characterized. ljmu.ac.uknih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. gardp.org For lysergide and its analogues, SAR studies focus on identifying the key structural features that determine their interaction with various receptors. oncodesign-services.com

Impact of Substitutions on Receptor Affinity and Efficacy

Modifications to the lysergide molecule can significantly alter its affinity and efficacy at various receptors, particularly serotonin (B10506) receptors.

1-Acyl Substitution: The addition of an acyl group at the N1 position generally reduces the affinity of lysergide for most monoamine receptors, including the 5-HT2A receptor, by one to two orders of magnitude. nih.govnih.gov For instance, ALD-52 and 1P-LSD show a more than tenfold reduction in 5-HT2A receptor affinity. nih.gov Interestingly, the length of the acyl chain influences this reduction. While 1-acetyl and 1-propanoyl groups significantly decrease 5-HT2A affinity, a 1-butanoyl group (1B-LSD) results in a smaller, approximately fivefold reduction. nih.gov

In contrast to the decreased affinity at 5-HT1A and 5-HT2A receptors, N1-acyl substitution can increase affinity for the 5-HT2C receptor by approximately 2 to 4-fold. nih.gov While lysergide acts as an agonist at 5-HT2 subtypes, its 1-acyl derivatives like ALD-52, 1P-LSD, and 1B-LSD exhibit weak efficacy or even act as antagonists in certain functional assays, such as calcium mobilization assays. nih.govnih.gov

N6-Position Substitution: Modifications at the N6-position also impact receptor interactions. AL-LAD, for example, displays slightly lower affinity for D1 and D2 dopamine (B1211576) receptors compared to lysergide. nih.gov

The table below summarizes the binding affinities (Ki, nM) of lysergide and some of its 1-acyl-substituted derivatives for human serotonin receptors.

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |

| Lysergide | 9.5 | 14.7 | 45.3 |

| ALD-52 | 1,054 | 174 | - |

| 1P-LSD | 637 | 196 | - |

| 1B-LSD | 345 | 87.7 | - |

| Data sourced from competitive binding studies. nih.gov |

Steric and Electronic Effects on Binding

The three-dimensional shape (steric effects) and the distribution of electrons (electronic effects) within the lysergide molecule and its analogues are crucial for receptor binding. nih.govfu-berlin.de The aromatic benzene (B151609) ring (ring A) and the N-6 nitrogen are considered essential for the primary interaction with the receptor. nih.gov It is proposed that ring A interacts via a π-molecular complex. nih.gov

The orientation of specific functional groups can either facilitate or hinder binding. For example, the lower affinity of L-lysergide for the membrane-bound 5-HT1 binding site compared to D-lysergide is attributed to the different orientation of its lone-pair electrons and the diethylamide group, which may act as a steric hindrance. ncats.io

The synthesis of sterically constrained analogues like LSZ was specifically designed to probe the topography of the 5-HT2A receptor binding pocket. nih.gov By restricting the conformational flexibility of the N,N-diethylamide group, researchers can gain a better understanding of the optimal spatial arrangement for receptor interaction. nih.gov

Prodrug Hypotheses and Biotransformation Studies of Derivatives in Animal Models

A significant hypothesis in the study of certain lysergide derivatives, particularly the 1-acyl-substituted analogues, is that they function as prodrugs. nih.gov A prodrug is an inactive or less active compound that is converted into an active drug within the body through metabolic processes.

Pharmacological studies have shown that despite the reduced affinity and efficacy of 1-acyl derivatives like ALD-52, 1P-LSD, and 1B-LSD at the 5-HT2A receptor in vitro, they still induce behavioral responses in animal models, such as the head-twitch response (HTR) in mice, with relatively high potency. nih.govnih.gov This discrepancy suggests that these compounds are likely converted to the more active parent compound, lysergide, in vivo. nih.gov

Biotransformation studies in animal models have provided strong evidence to support this prodrug hypothesis. Following the administration of ALD-52 and 1P-LSD to rats, high levels of lysergide were detected in their plasma. nih.govresearchgate.net This demonstrates that these 1-acyl derivatives are rapidly and efficiently deacylated in the body. nih.govnih.gov Similarly, in vitro studies using human serum have shown that 1P-ETH-LAD is converted to ETH-LAD, suggesting it may also act as a prodrug. ljmu.ac.uk The rapid hydrolysis of N1-acyl derivatives to lysergide is thought to be the primary mechanism behind their psychoactive effects. uni-freiburg.de

Analytical Characterization of Novel Lysergide Analogues

The emergence of novel lysergide analogues necessitates the development and application of robust analytical techniques for their identification and characterization. nih.gov A combination of chromatographic and spectroscopic methods is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique. wiley.com In the analysis of 1cP-AL-LAD, for instance, GC-MS detected the molecular ion at m/z 417 and characteristic fragment ions. wiley.com For other analogues like ETH-LAD and 1P-ETH-LAD, specific temperature programs and instrument settings are required for successful analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , including tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (e.g., LC-QTOF-MS), provides high sensitivity and specificity. nih.govnih.gov LC-MS is crucial for separating complex mixtures and differentiating between isomers. ljmu.ac.uk For example, LC-MS/MS can distinguish between MIPLA and LAMPA based on specific ion ratios. ljmu.ac.uk

Spectroscopic Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information. wiley.comnih.gov GC with solid-phase IR has been particularly useful in the characterization of novel lysergamides. wiley.com UV-Vis spectroscopy can also help differentiate between compounds like 1P-LSD and lysergide based on their distinct absorption spectra. nih.gov

These analytical techniques are essential for building a comprehensive profile of new analogues, which is vital for both research and forensic purposes. ljmu.ac.uk

Development of Optimized Lysergide Forms for Research

In recent years, there has been a focus on developing pharmaceutically optimized forms of lysergide for clinical research. This involves creating formulations that improve the compound's stability, bioavailability, and patient experience. patsnap.com